4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide
Overview
Description
4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.312. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Optical Properties
One area of research involving compounds related to 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide focuses on their photochemical and optical properties. A study on pyridyl substituted benzamides, such as those related to the chemical structure of interest, has shown that these compounds possess aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. The compounds were found to be luminescent in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. Their AEE behavior varied with solvent polarity, and they demonstrated reversible transitions between crystalline and amorphous states upon grinding and annealing, indicating mechanochromic properties (Srivastava et al., 2017).
Synthesis and Chemical Analysis
Research on the synthesis and characterization of new amides in the N-methylpiperazine series, which are structurally related to this compound, has contributed to the development of compounds with potential pharmacological applications. This includes the synthesis of carboxylic acid amides containing an N-methylpiperazine fragment, a key intermediate in the synthesis of antileukemic agents such as imatinib. The process involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with various chlorobenzoyl chlorides, leading to substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides (Koroleva et al., 2011).
Cancer Cell Line Inhibition
Another significant application is in the synthesis of compounds with distinct inhibition effects on cancer cell proliferation. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated effective inhibition on the proliferation of cancer cell lines. This research highlights the potential of structurally similar compounds for therapeutic applications in cancer treatment (Lu et al., 2017).
Anticonvulsant Activity
Compounds structurally related to this compound have been evaluated for their anticonvulsant activity. The study on the synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide revealed that modifications to the amino group or the phenylethyl group can significantly affect anticonvulsant potency and toxicity, providing insights into the structural requirements for anticonvulsant activity (Clark & Davenport, 1987).
Properties
IUPAC Name |
4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-20-6-4-10(5-7-20)19-13(21)9-2-3-11(18)12(8-9)22-14(15,16)17/h2-3,8,10H,4-7,18H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOHEWUYHBJEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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